N-(2-Hidroxipropil)etilendiamina

Descripción general

Descripción

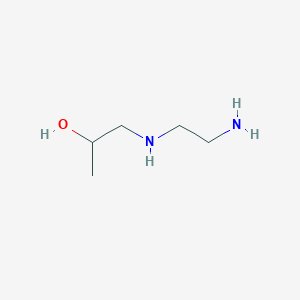

N-(2-Hydroxypropyl)ethylenediamine is an organic compound with the molecular formula C5H14N2O. It is also known as N-(β-Hydroxypropyl)ethylenediamine. This compound is a derivative of propanol and contains both amino and hydroxyl functional groups, making it a versatile molecule in various chemical reactions and applications.

Aplicaciones Científicas De Investigación

N-(2-Hydroxypropyl)ethylenediamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and protein modifications.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxypropyl)ethylenediamine typically involves the reaction of 2-propanol with ethylenediamine. The process can be carried out under controlled conditions to ensure the formation of the desired product. One common method involves the following steps:

Reaction of 2-Propanol with Ethylenediamine: This reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of N-(2-Hydroxypropyl)ethylenediamine can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-Hydroxypropyl)ethylenediamine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amino group can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the reagents used.

Mecanismo De Acción

The mechanism of action of N-(2-Hydroxypropyl)ethylenediamine involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, proteins, and other biomolecules. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Amino-2-methyl-1-propanol: This compound is similar in structure but has a methyl group instead of an ethyl group.

1-Amino-2-propanol: This compound lacks the additional aminoethyl group.

Uniqueness

N-(2-Hydroxypropyl)ethylenediamine is unique due to the presence of both amino and hydroxyl groups, which allows it to participate in a wide range of chemical reactions. Its structure also enables it to interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.

Actividad Biológica

N-(2-Hydroxypropyl)ethylenediamine (abbreviated as HPEA) is an organic compound with the molecular formula CHNO. This compound, a derivative of ethylenediamine, possesses both amino and hydroxyl functional groups, which contribute to its diverse biological activities. This article explores the biological activity of HPEA, including its mechanisms of action, applications in research, and findings from various studies.

Structure and Reactivity

HPEA's structure allows it to participate in various chemical reactions, including:

- Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : The amino group can be reduced to yield primary amines.

- Substitution : The compound can undergo nucleophilic substitution reactions due to its amino and hydroxyl groups.

The presence of these functional groups enables HPEA to interact with various biomolecules, forming hydrogen bonds that can alter the structure and function of proteins and enzymes, leading to significant biological effects.

Biological Activity

HPEA has been studied for its potential biological activities, particularly in the context of cancer research. One notable study investigated the synthesis of zinc(II) complexes with HPEA, which demonstrated an inhibitory effect on the proliferation of human stomach cancer cells (AGS cell line). Among the tested complexes, the one formed with HPEA exhibited the highest efficiency in inhibiting cell growth, suggesting its potential as an anticancer agent.

Case Studies and Experimental Results

- Immunostimulant Properties : HPEA derivatives have been identified as immunostimulants. In vitro studies indicated that N,N,N',N'-Tetrakis(2-hydroxypropyl)ethylenediamine (Quadrol), a related compound, enhanced macrophage spreading and phagocytic activity at certain concentrations. Specifically, concentrations of 1 mM and 4 mM increased phagocytic activity by 41% and 57%, respectively .

- Wound Healing Applications : Quadrol has shown promise in accelerated wound healing. In vivo studies revealed that collagen deposition in implants treated with Quadrol was significantly higher than controls at various time points post-implantation. By day 14, collagen accumulation was about 50% above control levels .

- Cytotoxicity Studies : The cytotoxic effects of HPEA were evaluated through various assays. While low concentrations did not affect cell viability significantly, higher concentrations (16 mM to 32 mM) resulted in reduced cell viability by approximately 50% compared to controls .

Summary of Key Findings

Applications in Research and Industry

HPEA is utilized in various fields due to its unique properties:

- Biomedical Research : As a building block for synthesizing complex molecules and studying enzyme interactions.

- Polymer Production : Used in creating biocompatible hydrogels that support neural cell growth and tissue engineering applications .

- Drug Development : Its derivatives are being explored for their potential as therapeutic agents in cancer treatment and wound healing.

Propiedades

IUPAC Name |

1-(2-aminoethylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O/c1-5(8)4-7-3-2-6/h5,7-8H,2-4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKVFRNCODQPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68072-46-8 | |

| Record name | 2-Propanol, 1-[(2-aminoethyl)amino]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68072-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50861764 | |

| Record name | 2-Propanol, 1-[(2-aminoethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Viscous liquid with a slight ammoniacal odor; [Merck Index] | |

| Record name | 1-((2-Aminoethyl)amino)-2-propanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21198 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

123-84-2 | |

| Record name | N-(2-Hydroxypropyl)ethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((2-Aminoethyl)amino)-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-[(2-aminoethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propanol, 1-[(2-aminoethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(2-aminoethyl)amino]propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(2-HYDROXYPROPYL)-1,2-ETHANEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SH1CKV671F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does N-(2-Hydroxypropyl)ethylenediamine participate in the formation of metal complexes?

A1: N-(2-Hydroxypropyl)ethylenediamine acts as a tetradentate ligand, meaning it can bind to a metal ion through four donor atoms. In the case of the cited research [], it reacts with 2,6-diformyl-4-methylphenol and zinc(II) acetate to form a dinuclear zinc(II) complex. Interestingly, this reaction leads to the formation of two oxazolidine rings within the macrocyclic complex structure. This ring formation is considered to be zinc-mediated [].

Q2: What is unique about the structure of the zinc(II) complex formed with N-(2-Hydroxypropyl)ethylenediamine in the research?

A2: The dinuclear zinc(II) complex formed with N-(2-Hydroxypropyl)ethylenediamine (complex 3 in the study) exhibits a unique centrosymmetric structure []. This contrasts with the related complexes formed using N-(2-hydroxyethyl)ethylenediamine and N-(3-hydroxypropyl)ethylenediamine, which adopt a butterfly-like conformation. Additionally, complex 3 possesses a stepped arrangement with parallel methyl-phenoxy fragments, a feature not observed in the other complexes. These structural differences highlight how subtle changes in the ligand structure can significantly impact the final geometry of the metal complex.

Q3: Does the research explore any potential biological activity for the synthesized zinc(II) complexes?

A3: Yes, the research includes preliminary studies on the biological activity of the synthesized zinc(II) complexes. All three complexes demonstrated an inhibitory effect on the proliferation of the human stomach cancer cell line AGS. Interestingly, the complex formed with N-(2-Hydroxypropyl)ethylenediamine (complex 3) exhibited the highest efficiency in inhibiting cell growth []. This finding suggests that further investigation into the structure-activity relationship of these complexes could be valuable for anticancer drug development.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.